Ethyl 2-[2-(4-oxo-2-phenyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-YL)acetamido]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[2-(4-oxo-2-phenyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-YL)acetamido]acetate is a complex organic compound that belongs to the class of benzothiazepines. This compound is characterized by its unique structure, which includes a benzothiazepine ring fused with a phenyl group and an ethyl ester moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(4-oxo-2-phenyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-YL)acetamido]acetate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzothiazepine with ethyl 2-bromoacetate under basic conditions, followed by cyclization and oxidation steps to form the desired product. The reaction conditions often require controlled temperatures, specific solvents like dichloromethane, and catalysts such as potassium carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(4-oxo-2-phenyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-YL)acetamido]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amides or thioesters.
Scientific Research Applications
Ethyl 2-[2-(4-oxo-2-phenyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-YL)acetamido]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(4-oxo-2-phenyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-YL)acetamido]acetate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit enzyme activity by forming a stable complex with the active site, preventing substrate binding. Additionally, it may interact with cellular pathways involved in inflammation and cell proliferation, leading to its observed biological effects .
Comparison with Similar Compounds
Ethyl 2-[2-(4-oxo-2-phenyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-YL)acetamido]acetate can be compared with other benzothiazepine derivatives:
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar in structure but differs in the presence of a pyrimidine ring instead of a benzothiazepine ring.
2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide: Contains a fluorophenyl group and a different amide linkage.
These comparisons highlight the unique structural features and potential functional differences of this compound.
Properties
Molecular Formula |
C21H22N2O4S |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
ethyl 2-[[2-(4-oxo-2-phenyl-2,3-dihydro-1,5-benzothiazepin-5-yl)acetyl]amino]acetate |
InChI |
InChI=1S/C21H22N2O4S/c1-2-27-21(26)13-22-19(24)14-23-16-10-6-7-11-17(16)28-18(12-20(23)25)15-8-4-3-5-9-15/h3-11,18H,2,12-14H2,1H3,(H,22,24) |
InChI Key |
LSCANZGBEKKJJC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)CN1C(=O)CC(SC2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.